![molecular formula C16H19N5O2S B2944936 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1903781-26-9](/img/structure/B2944936.png)
1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with significant implications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from basic organic building blocks. Common synthetic routes include:
Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core through a condensation reaction involving appropriate thioamide and halopyrimidine precursors.
Step 2: Alkylation of the resultant core with a suitable ethylating agent to form the 2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl intermediate.
Step 3: Coupling the intermediate with a pyrazole derivative to form the final product, facilitated by coupling reagents like EDCI or HATU under mild to moderate conditions.
Industrial Production Methods: Scale-up of this synthesis for industrial purposes involves optimizing the reaction conditions to enhance yield and purity while minimizing waste and cost. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed.
化学反应分析
Types of Reactions: 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: Conversion to various oxo-derivatives using oxidizing agents like hydrogen peroxide or KMnO4.
Reduction: Formation of reduced analogs via catalytic hydrogenation using palladium on carbon (Pd/C) or similar catalysts.
Substitution: Reactivity with nucleophiles or electrophiles to introduce different functional groups, using conditions like SN1 or SN2 mechanisms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Palladium on carbon, sodium borohydride
Substitution Conditions: Acidic or basic catalysts, varying temperature ranges
Major Products: Major products depend on the type of reaction and conditions but include various substituted and oxidized derivatives of the original compound.
科学研究应用
1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide has diverse applications across several scientific domains:
Chemistry: As a key intermediate in organic synthesis, especially for the development of novel heterocyclic compounds.
Biology: Used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications as an anticancer, antiviral, or anti-inflammatory agent, subject to further pharmacological studies.
Industry: Utilized in the formulation of specialized materials and chemical products.
作用机制
The compound’s mechanism of action primarily involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance:
Molecular Targets: Enzymes or receptors involved in disease progression.
Pathways Involved: Signal transduction pathways, gene expression regulation, and metabolic pathways.
相似化合物的比较
When compared to other similar compounds, 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1,3-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
1,3,5-trimethyl-N-(2-(2-methyl-4-oxoquinolin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
These comparisons highlight the distinctive properties and enhanced reactivity of the compound .
属性
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-9-13(10(2)20(4)19-9)14(22)17-6-7-21-11(3)18-15-12(16(21)23)5-8-24-15/h5,8H,6-7H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUURRILSHJPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
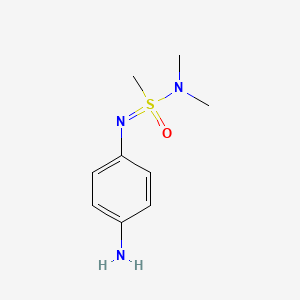
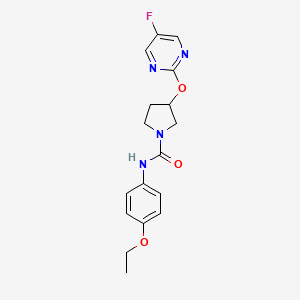
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate](/img/structure/B2944856.png)
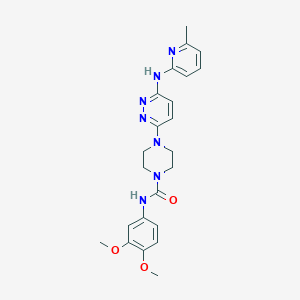
![3-(Cyclopropylmethyl)-6,7-difluoro-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2944859.png)
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/new.no-structure.jpg)
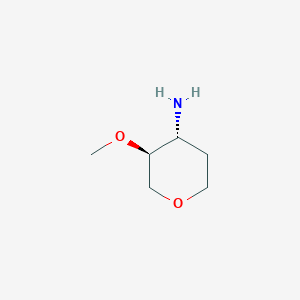
![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2944864.png)
![(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944866.png)
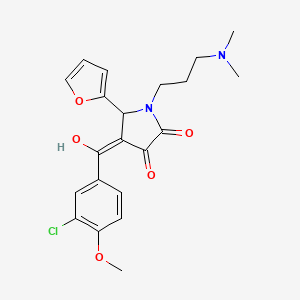
![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)
![ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate](/img/structure/B2944872.png)
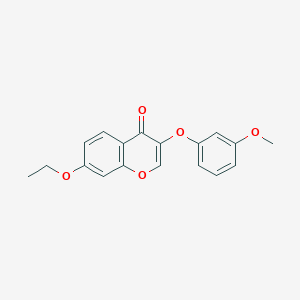
![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)
